5-Bromo-2,3-dichlorothiophene
Overview
Description
5-Bromo-2,3-dichlorothiophene is a polyhalogenated thiophene, a class of compounds that are of interest due to their potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. The presence of multiple halogens on the thiophene ring can significantly alter the electronic properties of the molecule, making it a valuable building block for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated thiophenes can be achieved through various methods. One approach involves a one-pot desulfurative-fluorination-bromination reaction, which has been reported to yield dibromo-difluoroalkylthiophenes with high efficiency . Another method includes a bromocyclization process of ortho-substituted arylmethyl sulfide, leading to the formation of polyhalogenated benzothiophenes . Additionally, Grignard reactions with 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene have been utilized to produce 2,3-disubstituted thiophenes .
Molecular Structure Analysis
The molecular structure of halogenated thiophenes can be characterized using various spectroscopic techniques. For instance, the structure of a new thiophene derivative was confirmed by NMR, HRMS, FT-IR, and X-ray crystallography . Similarly, the crystal structure of a chalcone compound containing a thiophene moiety was determined from single-crystal X-ray diffraction . These studies provide detailed insights into the geometric parameters and molecular conformations of such compounds.
Chemical Reactions Analysis
Halogenated thiophenes can undergo a variety of chemical reactions. For example, the allylic rearrangement of 5-bromo-3-thiolene-2-one to 3-bromo-3-thiolene-2-one has been observed, demonstrating the reactivity of such compounds under certain conditions . Furthermore, the functionalization of benzothiophenes through various arylations and further transformations has been explored, allowing for the rapid access to a diverse set of substituted thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated thiophenes are influenced by their molecular structure. The vibrational spectra and DFT simulations of a bromo-methyl-nitrophenylthiophene derivative revealed good agreement between theoretical and experimental data, providing information on the compound's electronic properties such as HOMO-LUMO energies . The synthesis and properties of methoxy-methylthiophenes substituted by bromine or other groups have also been investigated, highlighting the influence of substituents on the reactivity and stability of the thiophene ring .
Scientific Research Applications
Synthesis of Aminomethylbenzo[b]thiophen Derivatives : Chapman et al. (1968) demonstrated the use of 5-Bromo-2,3-dichlorothiophene in the synthesis of 2-aminomethylbenzo[b]thiophen derivatives through condensation with different amines. This highlights its role in creating structurally diverse compounds in organic chemistry (Chapman et al., 1968).
Preparation of 2,5-Dibromo-3-hexylthiophene Derivatives : Ikram et al. (2015) reported the synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene, using a palladium-catalyzed Suzuki cross-coupling reaction. This study indicates the compound's utility in preparing thiophene derivatives with potential medicinal applications (Ikram et al., 2015).
Photochemical Synthesis of Phenyl-2-thienyl Derivatives : Antonioletti et al. (1986) explored the photochemical reactions of 5-bromo-thiophene-2-carbaldehyde, including derivatives like 5-Bromo-2,3-dichlorothiophene, to produce phenyl derivatives. This study showcases its role in photochemical synthesis processes (Antonioletti et al., 1986).
Regioselective Palladium-Catalysed Direct Arylation : Jin et al. (2014) demonstrated the use of congested aryl bromides for the regioselective arylation of thiophene derivatives, highlighting the potential of 5-Bromo-2,3-dichlorothiophene in such reactions (Jin et al., 2014).
Synthesis of Regioregular Poly[3-(alkylthio)thiophenes] : Wu et al. (1996) reported the synthesis of regioregular poly[3-(alkylthio)thiophenes], where 5-Bromo-2,3-dichlorothiophene plays a crucial role. This research contributes to the development of polymers with specific structural properties (Wu et al., 1996).
Safety And Hazards
5-Bromo-2,3-dichlorothiophene has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
5-bromo-2,3-dichlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYPVCRHVQYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510010 | |
Record name | 5-Bromo-2,3-dichlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dichlorothiophene | |
CAS RN |
83663-36-9 | |
Record name | 5-Bromo-2,3-dichlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.